

An In-depth Technical Guide to 2-fluoro-N-methyl-5-nitrobenzamide

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Compound of Interest

Compound Name: *2-fluoro-N-methyl-5-nitrobenzamide*

CAS No.: *136146-83-3*

Cat. No.: *B594719*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-fluoro-N-methyl-5-nitrobenzamide**, a compound of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles and available data on related structures, this document outlines the compound's nomenclature, physicochemical properties, a robust synthesis protocol, and an analysis of its potential reactivity and biological significance.

Chemical Identity and Nomenclature

The formal IUPAC name for the topic compound is **2-fluoro-N-methyl-5-nitrobenzamide**. This nomenclature is derived from its core structure: a benzamide, which is a benzene ring attached to a carbonyl group that is, in turn, bonded to a nitrogen atom. The substitutions on this core structure are a fluorine atom at the 2-position of the benzene ring, a nitro group (NO₂) at the 5-position, and a methyl group (CH₃) on the nitrogen of the amide.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-fluoro-N-methyl-5-nitrobenzamide	Logical Derivation
Molecular Formula	C ₈ H ₇ FN ₂ O ₃	Derived
Molecular Weight	198.15 g/mol	Derived
Canonical SMILES	<chem>CNC(=O)C1=C(F)C=C(C=C1)[O-]</chem>	Predicted
InChI Key	(Predicted)	Not Available
CAS Number	Not Assigned	Not Available

Physicochemical and Spectroscopic Properties

Direct experimental data for **2-fluoro-N-methyl-5-nitrobenzamide** is not readily available in the surveyed literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value/State	Rationale/Comparison
Appearance	Yellowish solid	The nitroaromatic group typically imparts a yellow color. The positional isomer, 2-fluoro-N-methyl-4-nitrobenzamide, is a yellow solid.[1]
Melting Point (°C)	Not available	The precursor, 2-fluoro-5-nitrobenzoic acid, has a melting point of 142-144 °C.[2] [3] Amidation can either increase or decrease the melting point depending on crystal packing.
Boiling Point (°C)	> 300 °C	High, due to the polar nature and hydrogen bonding potential of the amide group.
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water.	The amide and nitro groups increase polarity, but the aromatic ring limits water solubility.

Spectroscopic Characterization (Anticipated)

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and nitro substituents. A doublet for the N-methyl group would be observed, likely in the range of δ 2.8-3.2 ppm, with coupling to the amide proton.
- ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms, including the carbonyl carbon (around 165-170 ppm), the aromatic carbons (with C-F coupling), and the N-methyl carbon (around 25-30 ppm).
- Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 198.15. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the

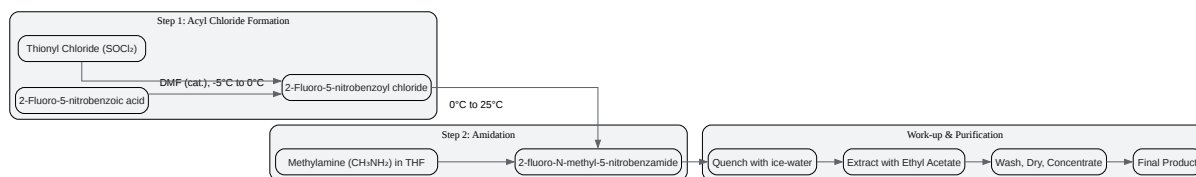
amide bond.

- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm^{-1}), C=O stretching of the amide (around 1650 cm^{-1}), and asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm^{-1} , respectively).

Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

While a specific protocol for **2-fluoro-N-methyl-5-nitrobenzamide** is not explicitly detailed in the available literature, a reliable synthetic route can be designed based on the well-established amidation of a carboxylic acid. The following two-step procedure is adapted from a documented synthesis of the positional isomer, 2-fluoro-N-methyl-4-nitrobenzamide, and represents a robust and scalable approach.[1]

Synthetic Workflow Diagram



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Sources

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